1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a cyclobutyl group and a carbonitrile group attached, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrrolopyridine core .
Scientific Research Applications
1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound has shown promise as a potential therapeutic agent, particularly in cancer research, due to its ability to inhibit fibroblast growth factor receptors (FGFRs)
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis. By binding to the FGFRs, the compound can inhibit their activity, leading to reduced cancer cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 7-azaindole
- 1H-pyrrolo[3,2-b]pyridine
Uniqueness
1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the carbonitrile group enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-cyclobutylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H11N3/c13-7-9-8-15(10-3-1-4-10)12-11(9)5-2-6-14-12/h2,5-6,8,10H,1,3-4H2 |
InChI Key |
PBWMVBJWENJTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C2N=CC=C3)C#N |
Origin of Product |
United States |
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